molecular formula C23H17BrFN3OS B2375036 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1207035-37-7

2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No. B2375036
CAS RN: 1207035-37-7
M. Wt: 482.37
InChI Key: YROXAQUUGWMXAL-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C23H17BrFN3OS and its molecular weight is 482.37. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Hemolytic Activity

  • Research on related compounds, such as 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, has shown potential in antimicrobial and hemolytic activities. These compounds were found to be active against selected microbial species, suggesting potential for medical applications in fighting infections (Gul et al., 2017).

Anticonvulsant and Antidepressant Properties

  • Novel (thio)semicarbazone derivatives of arylalkylimidazole, similar in structure, have been synthesized and tested for anticonvulsant activity. Some compounds in this class were found to be highly active against seizure-induced models (Çalış et al., 2011).

Anticancer Applications

  • N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds have been synthesized and showed promising results against breast cancer cell lines. This indicates a potential role in the development of new anticancer agents (Abu-Melha, 2021).

Antibacterial Activity

  • Derivatives involving 1,3,4-Thiadiazoles and 1,2,4-Triazoles with structures akin to the compound have been synthesized and tested for antibacterial activity. Several of these compounds exhibited moderate activity against various bacterial strains (Darekar et al., 2020).

Molecular Docking Studies

  • Pyrazole-imidazole-triazole hybrids were studied through molecular docking, revealing insights into their binding conformations and potential interactions with biological targets. These insights can inform further drug development and optimization (Punia et al., 2021).

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrFN3OS/c24-17-8-6-16(7-9-17)21-14-26-23(28(21)20-12-10-18(25)11-13-20)30-15-22(29)27-19-4-2-1-3-5-19/h1-14H,15H2,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROXAQUUGWMXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

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